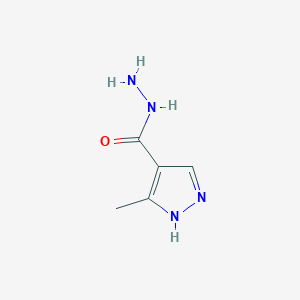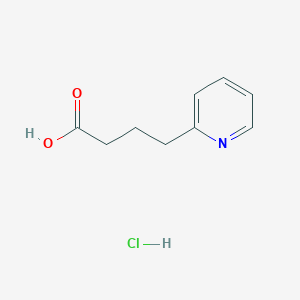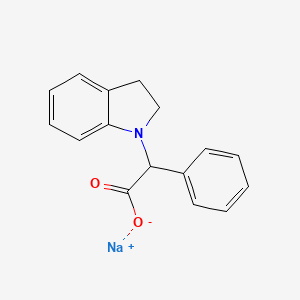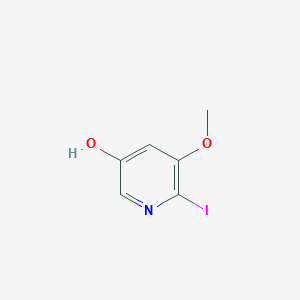![molecular formula C13H8F3NO2 B1392954 2-[4-(トリフルオロメチル)フェニル]ピリジン-4-カルボン酸 CAS No. 1225900-99-1](/img/structure/B1392954.png)
2-[4-(トリフルオロメチル)フェニル]ピリジン-4-カルボン酸
説明
2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬用途
トリフルオロメチルピリジン(TFMP)とその中間体には、「2-[4-(トリフルオロメチル)フェニル]ピリジン-4-カルボン酸」が含まれ、農薬化合物の開発において重要な成分となっています . 世界の人口が急速に増加するにつれて、農薬は作物の生産を維持するためにますます需要が高まっています .
医薬品用途
TFMPとその中間体は、多くの医薬品化合物の開発のための重要な構造的成分として、基本的な役割を果たしてきました . これらの構造にはフッ素原子とピリジンが含まれており、このクラスの化合物に見られる多くの独特な物理化学的性質をもたらすと考えられています .
殺虫剤開発
農業研究コミュニティは、寄生虫によって引き起こされる作物の損失を防ぐだけでなく、マラリア、デング熱、ジカウイルスなどの蚊が媒介する病気の蔓延から人々を守る殺虫剤の開発という課題に直面しています . TFMPとその中間体は、この分野で重要な役割を果たしています .
金属有機構造体(MOF)の合成
“2-[4-(トリフルオロメチル)フェニル]ピリジン-4-カルボン酸”は、金属有機構造体(MOF)の合成に使用できます . MOFは、金属イオンまたはクラスターが有機配位子に配位して、一次元、二次元、または三次元の構造を形成した化合物のクラスです。
FDA承認薬
過去20年間で、トリフルオロメチル(TFM、-CF3)基を含む薬物がFDAによって承認されています . トリフルオロメチル基は、これらの薬物のファーマコフォアの1つです .
メチオジド塩の合成
“2-[4-(トリフルオロメチル)フェニル]ピリジン-4-カルボン酸”は、メチオジド塩の合成に使用できます . これらの塩は、さまざまな生物活性を持つため、医薬品化学でよく使用されます。
鈴木カップリング反応
2-(トリフルオロメチル)フェニルボロン酸は、鈴木カップリング反応で、2-トリフルオロメチルアリールまたはヘテロアリール誘導体を調製するために使用できます . これは、有機合成で広く使用されている、パラジウム触媒クロスカップリング反応の一種です。
コルチコトロピン放出ホルモンの潜在的アンタゴニストの合成
2-(トリフルオロメチル)フェニルボロン酸は、コルチコトロピン放出ホルモンの潜在的アンタゴニストである、4-(2-トリフルオロメチル)フェニルピロロ[2,3-d]ピリミジンを合成するために使用できます . このホルモンは、体のストレスに対する反応において重要な役割を果たしています。
作用機序
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .
Mode of Action
It’s known that molecules with a trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a trifluoromethyl group have been known to interact with various biochemical pathways, influencing the activity of certain enzymes .
Pharmacokinetics
It’s known that the trifluoromethyl group can influence the pharmacokinetic properties of drugs .
Result of Action
The presence of a trifluoromethyl group can enhance the potency of drugs, potentially leading to more effective therapeutic outcomes .
Action Environment
It’s known that the trifluoromethyl group can enhance the stability of drugs .
生化学分析
Biochemical Properties
2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which facilitate the binding of the compound to the active sites of enzymes . Additionally, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid has been shown to modulate the activity of certain proteins, thereby influencing cellular processes.
Cellular Effects
The effects of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in inflammatory responses and oxidative stress . Furthermore, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can modulate cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes . Additionally, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can inhibit or activate specific enzymes, leading to alterations in cellular processes and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid change over time. This compound exhibits stability under recommended storage conditions but can degrade over extended periods . Long-term studies have shown that 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been observed to modulate metabolic pathways and gene expression without causing significant adverse effects . At higher doses, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can exhibit toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses and energy metabolism . Additionally, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can affect the levels of certain metabolites, thereby altering the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is slightly soluble in water and can be transported across cell membranes through facilitated diffusion . Once inside the cells, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid has been observed to localize in the mitochondria, where it influences energy metabolism and oxidative stress responses .
特性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-8(2-4-10)11-7-9(12(18)19)5-6-17-11/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTCTIDBPTWQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679521 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225900-99-1 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B1392873.png)
![7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392875.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride](/img/structure/B1392876.png)

![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392879.png)


![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)
![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)
![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B1392885.png)
![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate](/img/structure/B1392887.png)

![3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B1392894.png)
